molecular formula C21H20FN3O3 B2357364 2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide CAS No. 898409-45-5

2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

Cat. No. B2357364
M. Wt: 381.407
InChI Key: YVGIULADRRUIAZ-UHFFFAOYSA-N
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Description

2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide, also known as FPPA, is a novel organic compound that has gained attention in the scientific community due to its potential applications in various fields of research and industry1. The molecular weight of this compound is 381.4071.



Synthesis Analysis

The synthesis of 2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide is not explicitly mentioned in the available resources. However, Benchchem offers qualified products for this compound2.



Molecular Structure Analysis

The molecular structure analysis of this compound is not explicitly mentioned in the available resources. However, the molecular weight is reported to be 381.4071.



Chemical Reactions Analysis

The specific chemical reactions involving 2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide are not explicitly mentioned in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources. However, the molecular weight is reported to be 381.4071.


Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources.


Future Directions

The future directions of research involving this compound are not explicitly mentioned in the available resources. However, it is noted that this compound has gained attention in the scientific community due to its potential applications in various fields of research and industry1.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-14(2)15-6-8-17(9-7-15)23-19(26)13-24-10-11-25(21(28)20(24)27)18-5-3-4-16(22)12-18/h3-12,14H,13H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGIULADRRUIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

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